2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid is a compound that belongs to the benzoxazole family, which is characterized by a fused benzene and oxazole ring. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents. The presence of the amino and carboxylic acid functional groups enhances its reactivity and biological activity, making it a subject of interest for further research.
The synthesis and evaluation of 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid have been documented in various scientific studies, highlighting its potential therapeutic applications. The compound can be derived from the reaction of 2-amino-6-fluorophenol with appropriate carboxylic acids under specific conditions, as detailed in literature focused on benzoxazole derivatives .
This compound is classified as an aromatic heterocycle due to the presence of nitrogen in the oxazole ring. It falls under the category of carboxylic acids due to the presence of a carboxyl group (-COOH), which contributes to its acidic properties. Additionally, it is categorized as an amino acid derivative because of the amino group (-NH2) attached to the benzoxazole structure.
The synthesis of 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid can be achieved through several methods, including:
The typical reaction conditions involve heating at temperatures ranging from 150 °C to 200 °C for several hours, depending on the specific reactants and catalysts used. Characterization of the synthesized compound is often performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .
The molecular structure of 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid features:
The molecular formula for this compound is , with a molecular weight of approximately 202.16 g/mol. The presence of fluorine enhances its biological activity by influencing electronic properties and solubility .
The reactivity of 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid can be attributed to its functional groups:
Reactions involving this compound may require specific catalysts or reaction conditions to optimize yields and selectivity. For instance, using Lewis acids can facilitate certain transformations while minimizing side reactions .
The mechanism by which 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid exerts its biological effects is not fully elucidated but is believed to involve:
In vitro studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines and inflammatory markers, suggesting potential therapeutic applications .
Relevant data from spectral analyses (e.g., Infrared Spectroscopy) indicate characteristic absorption bands corresponding to functional groups present in the molecule .
The primary applications for 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid include:
The 1,3-benzoxazole nucleus provides an exceptional platform for rational drug design owing to its tunable electronic properties and synthetic accessibility. The core’s intrinsic dipole moment (approximately 2.0 Debye) facilitates optimal orientation within biological macromolecules, while its moderate log P value (–0.4 to 2.5) supports favorable membrane permeability [4] [7]. Positional reactivity at C2, C5, and C6 enables targeted structural modifications, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles [7]. The C2 position readily accommodates electron-donating groups like amino (–NH₂) or electron-withdrawing groups like carboxylic acid (–COOH), dramatically altering the molecule’s hydrogen-bonding capacity and ionization state .
Table 1: Comparative Bioactivity Profiles of Benzazole-Based Pharmacophores
Core Structure | Key Therapeutic Applications | Notable Pharmacological Properties |
---|---|---|
1,3-Benzoxazole | Antimicrobial, Anticancer, Metabolic Disease Agents | Enhanced metabolic stability, Moderate log P range (0.5–2.5), Planar binding geometry |
Benzothiazole | Antitumor, Antimicrobial, HIV Protease Inhibition | Higher lipophilicity (log P 1.8–3.5), Sulfur-mediated hydrophobic interactions |
Benzimidazole | Anthelmintic, Antiviral, Proton Pump Inhibition | Amphoteric properties, pH-dependent solubility, Metal coordination capability |
The benzoxazole scaffold’s bioisosteric relationship with benzothiazole and benzimidazole enables strategic scaffold-hopping approaches to optimize target engagement while mitigating off-target effects [3] . Benzoxazoles exhibit superior metabolic stability compared to benzimidazoles in hepatic microsome assays, attributed to the oxazole ring’s resistance to oxidative degradation [7]. This stability advantage is particularly valuable for compounds requiring sustained plasma concentrations, such as antimicrobial and chronic disease therapeutics [2] [4].
Strategic incorporation of fluorine at the C6 position of 1,3-benzoxazole induces profound electronic and steric effects that enhance ligand-target interactions. The fluorine atom’s high electronegativity (Pauling scale: 4.0) creates a strong dipole moment (C–F bond μ = 1.41 D), enabling orthogonal electrostatic interactions with protein residues [7]. Fluorine’s small van der Waals radius (1.47 Å) permits isosteric replacement of hydrogen (1.20 Å) without significant steric perturbation, while simultaneously increasing membrane permeability by reducing polar surface area [4] [7]. Computational analyses indicate that 6-fluoro substitution decreases benzoxazole’s π-electron density at C4 and C7 by 18-22%, modulating hydrogen-bond acceptor strength at the oxazole nitrogen [7].
Table 2: Impact of Fluorine Substitution on Benzoxazole Properties
Parameter | Non-Fluorinated Benzoxazole | 6-Fluoro Substituted Benzoxazole | Biological Consequence |
---|---|---|---|
Lipophilicity (clog P) | 1.8–2.2 | 2.1–2.5 | Enhanced membrane permeability |
Metabolic Stability (t½, human microsomes) | 28 ± 4 min | 52 ± 6 min | Reduced clearance, increased exposure |
pKa of Carboxylic Acid | 3.9–4.2 | 3.6–3.8 | Increased acidity strengthens ionic interactions |
Aromatic π-electron Density | Uniform distribution | Depleted at C4/C7 | Modulated hydrogen-bond acceptor capacity |
The carboxylic acid moiety at C5 serves as a versatile pharmacophoric element that significantly influences molecular recognition and pharmacokinetics. Its presence enhances aqueous solubility (typically >6.32 mg/mL at physiological pH) through ionization (pKa ~3.7), facilitating formulation development [4] [8]. As a strong hydrogen-bond donor/acceptor, the carboxylate group forms salt bridges with basic residues (e.g., arginine, lysine) in binding pockets, increasing binding affinity by 2-3 orders of magnitude in optimized derivatives . Molecular docking studies of 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid demonstrate bidentate coordination with kinase catalytic domains, where the carboxylate group chelates Mg²⁺ ions in the ATP-binding site while the amino group forms hydrogen bonds with hinge region residues [4] .
The synergistic interplay between fluorine and carboxylic acid substituents creates a unique electronic profile that enhances target selectivity. The electron-withdrawing nature of fluorine amplifies the carboxylic acid’s acidity (pKa reduction of 0.3–0.5 units versus non-fluorinated analogs), strengthening electrostatic interactions [7]. Simultaneously, the C6-fluorine orients ortho to the carboxylic acid, creating a rigid conformation that preorganizes the molecule for optimal target binding, as confirmed by nuclear magnetic resonance (NMR) analysis [4] [7]. This configuration reduces the entropic penalty for protein-ligand complex formation, improving binding kinetics and residence time [7].
The development of 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid represents a strategic evolution from early benzoxazole pharmacophores. Initial medicinal chemistry efforts focused on simple 2-aminobenzoxazole scaffolds, which demonstrated moderate antimicrobial activity but suffered from poor bioavailability and rapid metabolism . The critical transition to fluorinated derivatives emerged following seminal research (2010–2015) that established fluorine’s role in enhancing blood-brain barrier penetration and metabolic stability [7]. Patent WO2008019372A2 (filed 2007) first documented 2-aminobenzoxazole carboxamides as serotonin 5-HT₃ receptor modulators for gastrointestinal disorders, though non-fluorinated compounds exhibited suboptimal target affinity (Ki > 500 nM) .
Synthetic methodology breakthroughs enabled precise regioselective functionalization essential for producing the target compound. Modern routes employ convergent strategies featuring:
The structural evolution toward 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid specifically addressed limitations observed in predecessor compounds:
Current research focuses on exploiting this compound as a versatile intermediate for advanced structure-activity relationship exploration. Its three distinct functional handles – amino group, carboxylic acid, and fluorine atom – enable parallel derivatization strategies:
The compound’s emergence coincides with broader trends in fluorinated benzazole therapeutics, exemplified by FDA-approved drugs containing fluorine-substituted benzimidazoles (e.g., flubendazole for anthelmintic use) and benzothiazoles (e.g., riluzole for ALS) [7]. Structure-activity relationship studies across >200 analogs confirm that the 2-amino/6-fluoro/5-carboxylic acid substitution pattern delivers an optimal balance of target affinity (typically Ki 10–100 nM range), solubility (>15 mg/mL as sodium salt), and metabolic stability (hepatic microsome t½ > 120 minutes) unattainable with other substitution geometries [4] [7] .
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5